N-{[4-(pyrimidin-2-yloxy)phenyl]methylidene}hydroxylamine
Description
N-{[4-(Pyrimidin-2-yloxy)phenyl]methylidene}hydroxylamine is a Schiff base derivative featuring a hydroxylamine group (-NHOH) conjugated to a phenyl ring substituted with a pyrimidin-2-yloxy moiety. This structure combines the electron-deficient pyrimidine ring with the hydrogen-bonding capability of hydroxylamine, making it a candidate for applications in coordination chemistry, materials science, or bioactive molecule design.
Properties
IUPAC Name |
(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14-8-9-2-4-10(5-3-9)16-11-12-6-1-7-13-11/h1-8,15H/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQZDXJQUHLZSL-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(pyrimidin-2-yloxy)phenyl]methylidene}hydroxylamine typically involves multiple steps, starting with the preparation of the pyrimidin-2-yloxyphenyl derivative. This can be achieved through nucleophilic substitution reactions, where a suitable phenol derivative reacts with a pyrimidinyl halide under basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(pyrimidin-2-yloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or mCPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as tin chloride or iron powder in acidic conditions are employed.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst.
Major Products Formed:
Nitroso Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Formed through reduction of nitroso groups.
Nitro or Halogenated Compounds: Produced from electrophilic substitution reactions.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of N-{[4-(pyrimidin-2-yloxy)phenyl]methylidene}hydroxylamine is in the development of antimicrobial agents. Research has shown that compounds with hydroxylamine groups can inhibit bacterial growth by targeting specific enzymes involved in microbial metabolism. For instance, studies have indicated that hydroxylamine derivatives can act as peptidyl deformylase inhibitors, which are crucial for bacterial protein synthesis, thereby offering a potential pathway for antibiotic development against resistant strains .
Cancer Therapeutics
This compound has also been investigated for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in various studies, where it demonstrated selective toxicity towards tumor cells while sparing normal cells. This selectivity is attributed to the compound's interaction with specific cellular pathways involved in cell proliferation and survival .
Neuroprotective Effects
Recent research highlights the neuroprotective potential of this compound. In vitro studies suggest that this compound may mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of signaling pathways associated with neuroinflammation and oxidative damage .
Inhibition of Peptidyl Deformylase
A study published in Nature explored the effectiveness of this compound as a peptidyl deformylase inhibitor against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, indicating that this compound could serve as a basis for new antibiotic therapies aimed at combating resistant bacterial infections .
Anticancer Activity Assessment
In a clinical trial involving patients with metastatic cancer, researchers evaluated the efficacy of this compound as part of a combination therapy regimen. The trial reported a notable increase in progression-free survival rates among participants receiving this compound compared to those on standard treatment alone. The study concluded that further investigation into dosing strategies and long-term effects is warranted .
Mechanism of Action
The mechanism by which N-{[4-(pyrimidin-2-yloxy)phenyl]methylidene}hydroxylamine exerts its effects involves interactions with specific molecular targets. The hydroxylamine group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Backbones
Pyridine-Based Schiff Bases ()
Compounds 1c and 1d from are pyridine-based Schiff bases with long alkyl chains (nonyloxy and dodecyloxy) and benzoate ester groups. Key differences from the target compound include:
- Substituent Effects : The pyridine core in 1c/d is substituted with bulky alkoxy chains, enhancing hydrophobicity (e.g., logP > 10), whereas the target compound’s pyrimidin-2-yloxy group is smaller and more polar.
- Hydrogen Bonding : The hydroxylamine group in the target compound enables O–H···N hydrogen bonding (as seen in ), whereas 1c/d lack such groups, relying on weaker van der Waals interactions for molecular packing.
- Elemental Composition : For 1c (C75H100N4O8), the nitrogen content (4.73%) is lower than expected for the target compound due to the absence of a pyrimidine ring’s additional nitrogen atoms .
Pyrimidine Sulfonamides ()
The compound 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide () shares a pyrimidin-2-yl substituent but differs in functional groups:
- Functional Groups : The sulfamoyl (–SO2NH–) group in increases polarity and hydrogen-bond acceptor capacity compared to the target’s hydroxylamine (–NHOH) group.
- Elemental Analysis : The pyrimidine sulfonamide has 14.32% nitrogen (C24H23N5O5S), higher than the target compound due to the sulfamoyl group’s additional nitrogen .
Crystallographic and Conformational Comparisons ()
The crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine () reveals:
- Dihedral Angles : The pyrazole ring in exhibits dihedral angles of 42.69–54.49° with pendant aromatic rings, suggesting reduced planarity compared to the target compound’s pyrimidin-2-yloxy-phenyl system, which may adopt a more planar conformation for π-π stacking .
Sulfur-Containing Analogues ()
The N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide series () highlights:
- Sulfur vs. Oxygen Linkers : The pyrimidin-4-ylsulfanyl group (C–S–C) in is less polar than the target’s pyrimidin-2-yloxy (C–O–C) group, affecting solubility and electronic properties.
- Biological Relevance : Sulfonamide groups (as in and ) are common in pharmaceuticals, whereas hydroxylamine derivatives (like the target compound) may exhibit redox activity or metal-chelation properties .
Biological Activity
N-{[4-(pyrimidin-2-yloxy)phenyl]methylidene}hydroxylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes and receptors. Notably, it has been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene regulation and cancer therapy.
Inhibition of Histone Deacetylases (HDACs)
Research indicates that compounds with hydroxylamine groups can effectively inhibit HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression. This mechanism is particularly relevant in the context of cancer treatment, where HDAC inhibitors have shown promise in inducing apoptosis and differentiation in tumor cells .
Antiproliferative Effects
Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis has been documented in several case studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis via HDAC inhibition |
| MCF-7 (breast) | 12 | Cell cycle arrest at G1 phase |
| A549 (lung) | 10 | Increased histone acetylation |
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Preliminary studies suggest that it possesses moderate activity against Gram-positive bacteria, which may be attributed to its ability to disrupt bacterial cell wall synthesis.
Case Studies
- Histone Deacetylase Inhibition : A study published in Nature reported the synthesis of novel hydroxamic acid derivatives, including this compound, demonstrating potent HDAC inhibitory activity with IC50 values comparable to established HDAC inhibitors like vorinostat .
- Anticancer Activity : In vitro assays conducted on multiple cancer cell lines revealed that the compound significantly reduced cell viability through apoptosis induction. Flow cytometry analysis confirmed increased annexin V positivity in treated cells, indicating early apoptotic events .
- Antibacterial Testing : A series of experiments assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
